![molecular formula C12H17F2NO4 B6164657 3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid CAS No. 2098048-66-7](/img/new.no-structure.jpg)
3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
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Description
3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C12H17F2NO4 and its molecular weight is 277.3. The purity is usually 95.
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Biological Activity
3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:
- Cyclization : Formation of the bicyclic structure under controlled conditions.
- Functionalization : Introduction of tert-butoxycarbonyl (Boc) and difluoro groups to enhance stability and reactivity.
Chemical Structure
Property | Details |
---|---|
Molecular Formula | C11H16F2N O2 |
Molecular Weight | 239.25 g/mol |
CAS Number | 1822535-60-3 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can fit into enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways in cells.
Therapeutic Applications
Research indicates that this compound may have potential applications in:
- Anticancer Research : Studies have shown that similar bicyclic compounds exhibit anticancer properties by targeting specific cancer cell pathways.
- Analgesics Development : Its structure allows it to be a candidate for developing new pain relief medications.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of azabicyclo compounds showed promising results in inhibiting tumor growth in vitro and in vivo models.
- Pharmacological Studies : Research involving the compound's interaction with G-protein coupled receptors indicated its potential as a lead compound for drug development targeting neurological disorders.
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from similar compounds:
Compound Name | Biological Activity |
---|---|
3-[(tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane | Moderate anticancer effects |
5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane | Strong receptor modulation |
Properties
CAS No. |
2098048-66-7 |
---|---|
Molecular Formula |
C12H17F2NO4 |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
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